molecular formula C11H10F6N2O2 B12975236 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate

2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate

Katalognummer: B12975236
Molekulargewicht: 316.20 g/mol
InChI-Schlüssel: RISRRJLDVLKONI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate is a chemical compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate typically involves the reaction of azetidine derivatives with pyridine compounds under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes. The reaction is usually carried out at temperatures ranging from room temperature to 100°C, depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H10F6N2O2

Molekulargewicht

316.20 g/mol

IUPAC-Name

2-(azetidin-3-yl)-5-(trifluoromethyl)pyridine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H9F3N2.C2HF3O2/c10-9(11,12)7-1-2-8(14-5-7)6-3-13-4-6;3-2(4,5)1(6)7/h1-2,5-6,13H,3-4H2;(H,6,7)

InChI-Schlüssel

RISRRJLDVLKONI-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)C2=NC=C(C=C2)C(F)(F)F.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.